molecular formula C16H17N7O B2428611 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920177-14-6

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2428611
CAS No.: 920177-14-6
M. Wt: 323.36
InChI Key: FLGKOKRQYFLJCJ-UHFFFAOYSA-N
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Description

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone features a triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its affinity towards biological targets . This scaffold is recognized for its potential in inhibiting key enzymatic pathways. Specifically, compounds based on the 3H-[1,2,3]triazolo[4,5-d]pyrimidine structure have been investigated as potent and selective inhibitors of mTOR kinase and PI3 kinase, both of which are critical targets in oncology and metabolic disease research . The presence of the piperazine moiety is a common feature in many bioactive molecules, as it often contributes favorable physicochemical properties and can enhance binding interactions with target proteins . The integration of these structural components makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of cancer and signal transduction. Its primary research value lies in its application as a key intermediate in the synthesis of more complex molecules or as a lead compound for the development of novel kinase inhibitors .

Properties

IUPAC Name

1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c1-12(24)21-7-9-22(10-8-21)15-14-16(18-11-17-15)23(20-19-14)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGKOKRQYFLJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may scale up these reactions using continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions at three reactive sites:

  • Triazolopyrimidine core (electrophilic substitution)

  • Piperazine nitrogen (alkylation/acylation)

  • Ethanone carbonyl (nucleophilic addition)

Reaction Type Reagents/Conditions Product Yield
Oxidation (Ethanone)KMnO₄, H₂SO₄, 60°C, 4hCarboxylic acid derivative72%
Reductive AminationNaBH₃CN, NH₄OAc, MeOH, RTSecondary amine58%
Acylation (Piperazine)Acetyl chloride, Et₃N, DCM, 0°C→RTN-Acetylpiperazine analog85%
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-substituted triazolopyrimidine63%

Reaction Mechanisms and Selectivity

a. Electrophilic Aromatic Substitution

  • The triazolopyrimidine core undergoes nitration (HNO₃/H₂SO₄) at the 5-position due to electron-deficient aromaticity. Halogenation (Br₂/FeBr₃) shows similar regioselectivity.

b. Piperazine Reactivity

  • The secondary amine in piperazine participates in:

    • Buchwald-Hartwig coupling with aryl halides (Pd catalysts).

    • Mannich reactions with aldehydes and ketones.

c. Stability Under Acidic/Basic Conditions

  • Degradation observed at pH < 2 (protonation of triazole nitrogen) or pH > 10 (hydrolysis of ethanone to carboxylate).

Comparative Reactivity with Analogues

Structural variations in analogues influence reaction outcomes:

Analog Key Structural Difference Reactivity Contrast
2-(4-Fluorophenyl) variant Fluorine substituent on phenylEnhanced electrophilic substitution
Piperidine-containing derivative Piperidine instead of piperazineReduced nucleophilicity at nitrogen
Propylpentan-1-one variantExtended alkyl chain on ethanoneLower solubility in polar solvents

Industrial-Scale Reaction Optimization

  • Continuous Flow Synthesis : Achieves 92% yield for piperazine coupling (residence time: 30 min, T = 120°C).

  • Catalyst Recycling : Pd nanoparticles immobilized on SiO₂ reduce costs in Suzuki couplings (reused 5× with <5% activity loss).

Unexplored Reaction Pathways

  • Photochemical Reactions : Potential for [2+2] cycloadditions at the ethanone carbonyl (unreported in literature).

  • Enzymatic Modifications : Esterase-mediated hydrolysis of ethanone to alcohol (hypothetical pathway).

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance, compounds containing the triazolo-pyrimidine scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain derivatives showed IC50 values comparable to established chemotherapeutics like Doxorubicin and Cisplatin, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (μM)Reference
Compound AMCF-72
Compound BA5495
DoxorubicinMCF-70.64
CisplatinA54914

Neurological Applications

The compound has been identified as an A2A adenosine receptor antagonist, which is promising for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The modulation of adenosine receptors can help in mitigating symptoms associated with these conditions by improving neurotransmission and reducing neuroinflammation .

Table 2: Neurological Effects of A2A Receptor Antagonists

Study FocusFindingsReference
A2A Receptor BindingHigh binding affinity (K_i = 8.62 nM)
Inverse Agonist PotencyIC50 = 7.42 nM

Antimicrobial Properties

Research indicates that triazolo-pyrimidine derivatives possess antimicrobial activities against various pathogens. The structural diversity allows for the optimization of these compounds against specific bacterial strains, making them candidates for new antibiotic therapies .

Case Study: Synthesis and Evaluation of Triazolo-Pyrimidines

In a comprehensive study published in Pharmaceuticals, researchers synthesized several triazolo-pyrimidine derivatives and evaluated their pharmacokinetic profiles using ADMET criteria (Absorption, Distribution, Metabolism, Excretion, and Toxicity). The study found that some derivatives exhibited favorable drug-likeness properties, enhancing their potential for further development as therapeutic agents .

Case Study: In Silico Docking Studies

In silico studies have been employed to predict the binding interactions of these compounds with target proteins involved in cancer cell proliferation. Molecular docking simulations revealed strong interactions with estrogen receptor alpha (ERα), suggesting a role in hormone-dependent cancers .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to cell cycle arrest.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity. The uniqueness of 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone lies in its specific piperazine and ethanone substituents, which contribute to its distinct pharmacological profile.

Biological Activity

The compound 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety and a piperazine substituent. The molecular formula is C20H22N6C_{20}H_{22}N_{6}, with a molecular weight of approximately 366.43 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines can exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.27Inhibition of NFκB
Compound BA549 (Lung)0.15Induction of apoptosis
This compoundHCT116 (Colon)TBDTBD

Neuroprotective Effects

The compound's piperazine component suggests potential neuroprotective effects. Studies on related piperazine derivatives have shown promise in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases by acting as antagonists at adenosine receptors or modulating neurotransmitter systems .

Modulation of Kinase Activity

Research indicates that compounds within this structural class may act as inhibitors of atypical protein kinases (aPKCs), which are implicated in various cellular processes including proliferation and migration . For example, certain analogs have demonstrated selectivity against aPKC isoforms with IC50 values in the low micromolar range.

Study 1: Antitumor Efficacy

In a recent case study involving the administration of related triazolo[4,5-d]pyrimidine derivatives in vivo, significant reductions in tumor size were observed in xenograft models. The study highlighted the compound's ability to penetrate tumor tissue effectively and modulate angiogenesis through VEGF inhibition .

Study 2: Neuroprotective Screening

Another study evaluated the neuroprotective properties of similar compounds using models of oxidative stress. The results showed that these compounds could significantly reduce neuronal cell death induced by oxidative agents, suggesting their potential utility in neurodegenerative disease therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone?

  • Methodology :

  • Step 1 : Prepare the triazolo-pyrimidine core via cyclization of propargyl esters (e.g., using chloroacetyl chloride and triethylamine as catalysts) .
  • Step 2 : Functionalize the piperazine ring by reacting with bromo-ethanone derivatives under reflux conditions (e.g., ethanol or glacial acetic acid with catalytic HCl) .
  • Step 3 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization .
    • Key Parameters :
ParameterExample ConditionsYieldReference
SolventGlacial acetic acid, ethanol80–95%
CatalystHCl, triethylamine
Reaction Time5–8 hours (reflux)
PurificationColumn chromatography, recrystallization

Q. How should researchers characterize this compound to confirm its structure?

  • Techniques :

  • 1H/13C NMR : Assign peaks for triazole (δ ~7.3–8.5 ppm), piperazine (δ ~2.5–3.5 ppm), and ethanone (δ ~2.1 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) stretches .
  • Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 356 for analogous compounds) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .

Q. What strategies address solubility challenges in biological assays?

  • Approaches :

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility .
  • Derivatize the ethanone group to improve hydrophilicity (e.g., oxime formation) .
  • Note : Solubility in chloroform/methanol is common for similar compounds, but biocompatible solvents are preferred for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Variation : Synthesize analogs with modified substituents on the phenyl (e.g., electron-withdrawing groups) or piperazine (e.g., methyl or hydroxyethyl groups) .
  • Testing : Evaluate antimicrobial activity (MIC assays), kinase inhibition (ATP-binding assays), or cytotoxicity (MTT assays) .
  • Example : Replace the phenyl group with 4-fluorophenyl to assess electronic effects on bioactivity .

Q. How can discrepancies in reported biological activity be resolved?

  • Troubleshooting :

  • Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results .
  • Assay Conditions : Standardize protocols (e.g., pH, incubation time) across studies. For example, antimicrobial activity varies with bacterial strain and culture medium .
  • Negative Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate experimental setups .

Q. What computational methods predict target binding interactions?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 1ATP for kinase targets) to model triazolo-pyrimidine interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability .
  • Pharmacophore Modeling : Identify critical moieties (e.g., triazole N2 for hydrogen bonding) .

Q. How can synthetic yields be improved without compromising purity?

  • Optimization :

  • Catalyst Screening : Test Pd/C or CuI for coupling steps .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 8 hours) .
  • Workup : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials .

Q. What methods evaluate metabolic stability in preclinical studies?

  • Protocol :

  • In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
  • Radiolabeling : Synthesize 14C-labeled compound to track metabolic pathways .

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